6-[(2-Amino-2-carboxyethyl)sulfanyl]-5-hydroxyicosa-7,9,11,14-tetraenoic acid

Receptor pharmacology Radioligand binding CysLT receptor

6-[(2-Amino-2-carboxyethyl)sulfanyl]-5-hydroxyicosa-7,9,11,14-tetraenoic acid is the IUPAC designation for Leukotriene E4 (LTE4; CAS 75715-89-8), the terminal and most stable metabolite of the cysteinyl leukotriene (cysLT) cascade. LTE4 is an endogenous eicosanoid lipid mediator derived from arachidonic acid via the 5-lipoxygenase pathway, formed by the sequential extracellular cleavage of LTC4 to LTD4 and then to LTE4.

Molecular Formula C23H37NO5S
Molecular Weight 439.6 g/mol
Cat. No. B13712967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(2-Amino-2-carboxyethyl)sulfanyl]-5-hydroxyicosa-7,9,11,14-tetraenoic acid
Molecular FormulaC23H37NO5S
Molecular Weight439.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N
InChIInChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)
InChIKeyOTZRAYGBFWZKMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(2-Amino-2-carboxyethyl)sulfanyl]-5-hydroxyicosa-7,9,11,14-tetraenoic acid (Leukotriene E4) Compound Identification for Procurement


6-[(2-Amino-2-carboxyethyl)sulfanyl]-5-hydroxyicosa-7,9,11,14-tetraenoic acid is the IUPAC designation for Leukotriene E4 (LTE4; CAS 75715-89-8), the terminal and most stable metabolite of the cysteinyl leukotriene (cysLT) cascade. LTE4 is an endogenous eicosanoid lipid mediator derived from arachidonic acid via the 5-lipoxygenase pathway, formed by the sequential extracellular cleavage of LTC4 to LTD4 and then to LTE4 [1]. It signals through the classical CysLT1 and CysLT2 G protein-coupled receptors, though with distinct affinity and efficacy profiles, and additionally engages a preferential LTE4 receptor (CysLTER/GPR99) [2]. Unlike its upstream precursors, LTE4 accumulates in biological fluids, making it the dominant cysLT detected in urine, plasma, and bronchoalveolar lavage fluid [3].

Why LTE4 Cannot Be Substituted by LTC4, LTD4, or Other Cysteinyl Leukotrienes in Research and Diagnostic Applications


Cysteinyl leukotrienes are not functionally interchangeable despite sharing a common biosynthetic origin. LTE4 differs from LTC4 and LTD4 in three critical procurement-relevant dimensions: receptor binding kinetics (LTE4 binds with ~3-fold lower affinity and to a smaller receptor subpopulation than LTD4 [1]), intrinsic efficacy (LTE4 acts as a partial agonist at CysLT1 while LTD4 is a full agonist [2]), and metabolic stability (LTE4 has a substantially longer biological half-life and is the only cysLT reliably quantifiable in urine [3]). Furthermore, LTE4 engages a pharmacologically distinct receptor, CysLTER, at which it exhibits greater potency than LTC4 or LTD4, a property not shared by its precursors [4]. These differences mean that experimental outcomes, biomarker measurements, and pharmacological screens are specific to the molecular identity of the leukotriene employed. Substituting LTE4 with LTD4 or LTC4 in receptor binding assays, cell-based functional studies, or clinical biomarker quantification will yield non-equivalent, and often misleading, results.

Quantitative Differentiation Evidence for 6-[(2-Amino-2-carboxyethyl)sulfanyl]-5-hydroxyicosa-7,9,11,14-tetraenoic acid (LTE4) vs. Closest Analogs


Receptor Binding Affinity and Site Density: LTE4 vs. LTD4 in Guinea Pig Lung Membranes

In a direct paired head-to-head radioligand binding study using guinea pig lung parenchymal membranes, [3H]LTE4 exhibited a significantly lower equilibrium dissociation constant (Kd) and binding site density (Bmax) compared with [3H]LTD4, establishing that LTE4 recognizes a subset of LTD4 binding sites with reduced affinity [1]. LTE4 also displayed slower association kinetics (k1: 0.07 ± 0.02 vs. 0.13 ± 0.01 nM⁻¹·min⁻¹) and was 3–4-fold more sensitive to inhibition by GTP analogs, indicating differential G protein coupling efficiency [1].

Receptor pharmacology Radioligand binding CysLT receptor Lung membranes

Functional Potency and Intrinsic Efficacy at Recombinant Human CysLT1 Receptor: LTE4 as a Partial Agonist

In recombinant human CysLT1 receptor expressed in HEK-293 cells, LTE4 elicited calcium mobilization with an EC50 that is ~96-fold higher (less potent) than LTD4 and ~10-fold higher than LTC4 [1]. Critically, LTE4 behaved as a partial agonist at this receptor, achieving submaximal receptor activation compared with the full agonists LTD4 and LTC4. This partial agonist profile means LTE4 cannot fully recapitulate LTD4- or LTC4-mediated signaling even at saturating concentrations [1].

CysLT1 receptor Calcium mobilization Partial agonism HEK-293

Preferential Activation of a Distinct LTE4 Receptor (CysLTER): Potency Gain in the Absence of Classical Receptors

Using mice genetically deficient in both CysLT1 and CysLT2 receptors, Maekawa et al. demonstrated that intradermal LTE4 elicits a vascular permeability response that exceeds the response to LTC4 or LTD4 [1]. In this double-knockout background, LTE4 was approximately 64-fold more potent than in wild-type (receptor-sufficient) mice, revealing the existence of a third receptor, CysLTER, that responds preferentially to LTE4. By contrast, LTC4 and LTD4 showed diminished responses in the absence of classical receptors, confirming their reliance on CysLT1/CysLT2 [1].

CysLTER Vascular permeability Receptor selectivity Knockout mice

Metabolic Stability and Urinary Biomarker Utility: LTE4 vs. LTC4 and LTD4

Pharmacokinetic studies in healthy human subjects demonstrate that intravenously infused [14C]LTE4 undergoes a rapid initial elimination phase with an apparent half-life of approximately 7 minutes, yet LTE4 persists in urine over 24 hours, with 10–16% of the radiolabel excreted in the first 2 hours and measurable excretion continuing for 15–24 hours [1]. In contrast, LTC4 and LTD4 are rapidly metabolized by plasma γ-glutamyl transpeptidase and dipeptidase activities into LTE4, and are not detectable as stable species in biological fluids [2]. Clinically, 24-hour urinary LTE4 at a cutoff of 241 pg/mg creatinine discriminates aspirin-sensitive asthmatic subjects with 92% specificity [3], while LTC4 and LTD4 have no validated urinary biomarker threshold.

Metabolic stability Biomarker Urinary excretion Aspirin sensitivity

Differential Airway Hyperresponsiveness in Asthmatics: LTE4 vs. LTC4 and LTD4

In clinical inhalation challenge studies, asthmatic subjects exhibit a disproportionate airway hyperresponsiveness to LTE4 compared with normal subjects, whereas the relative responsiveness to LTC4 or LTD4 does not show this selective augmentation [1]. Specifically, as nonspecific airway responsiveness increases (measured by histamine or methacholine PD35), the relative potency of LTE4 increases, while the potencies of LTC4 and LTD4 decrease [1]. This suggests that the bronchoconstrictor mechanism engaged by LTE4 is pharmacologically distinct from that of LTC4 and LTD4 in the asthmatic airway.

Asthma Bronchoconstriction Airway hyperresponsiveness Inhalation challenge

High-Value Application Scenarios for 6-[(2-Amino-2-carboxyethyl)sulfanyl]-5-hydroxyicosa-7,9,11,14-tetraenoic acid (LTE4) in Research and Clinical Settings


Urinary Biomarker Quantification for Aspirin-Exacerbated Respiratory Disease (AERD) Diagnosis and Monitoring

LTE4 is the only cysteinyl leukotriene that accumulates in urine at measurable concentrations due to its superior metabolic stability compared with LTC4 and LTD4 [1]. Clinical studies have established 24-hour urinary LTE4 cutoffs of 241 pg/mg creatinine for discriminating aspirin-sensitive asthmatics with 92% specificity [2], a diagnostic performance that LTC4 and LTD4 cannot achieve because they are not stable urinary analytes. This makes authentic LTE4 standard essential for LC-MS/MS assay development, clinical laboratory validation, and longitudinal biomarker studies in AERD, severe asthma, and mast cell disorders.

Pharmacological Studies of the CysLTER/GPR99 Receptor Pathway

LTE4 is the preferred endogenous agonist for the third cysteinyl leukotriene receptor, CysLTER (GPR99), which responds preferentially to LTE4 and is not activated by LTC4 or LTD4 [3]. In CysLT1R/CysLT2R double-deficient mice, LTE4 is approximately 64-fold more potent than in wild-type mice, while LTC4 and LTD4 responses are diminished [3]. This receptor represents a distinct therapeutic target, and LTE4 compound is required to screen CysLTER antagonists, characterize downstream signaling, and conduct in vivo pharmacology in this pathway.

CysLT1 Receptor Partial Agonist Reference Standard for Drug Discovery Screening

At the recombinant human CysLT1 receptor, LTE4 is a well-characterized partial agonist with an EC50 of 240 nM, compared with the full agonists LTD4 (EC50 2.5 nM) and LTC4 (EC50 24 nM) [4]. This distinct pharmacological profile makes LTE4 an essential reference compound in CysLT1 antagonist screening cascades: it enables discrimination between competitive antagonists, allosteric modulators, and inverse agonists, and serves as a low-efficacy control to benchmark the efficacy window of novel CysLT1 ligands.

Inhalation Challenge Studies in Translational Asthma Research

Asthmatic airways exhibit a disproportionate hyperresponsiveness to inhaled LTE4 that is not observed with LTC4, LTD4, methacholine, or histamine [5]. As nonspecific airway hyperresponsiveness increases, LTE4 potency increases while LTC4 and LTD4 potencies decrease [5]. This disease-specific pharmacology makes LTE4 the cysLT of choice for human inhalation challenge protocols, preclinical models of asthma exacerbation, and studies investigating the mechanistic basis of leukotriene-driven airway hyperresponsiveness.

Quote Request

Request a Quote for 6-[(2-Amino-2-carboxyethyl)sulfanyl]-5-hydroxyicosa-7,9,11,14-tetraenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.